molecular formula C6H14ClNO B2521310 2-(Methoxymethyl)-2-methylazetidine;hydrochloride CAS No. 2375260-59-4

2-(Methoxymethyl)-2-methylazetidine;hydrochloride

Cat. No.: B2521310
CAS No.: 2375260-59-4
M. Wt: 151.63
InChI Key: AVLIUPKJVCIGCM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylazetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylazetidine;hydrochloride typically involves the reaction of 2-methylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylazetidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of 2-(Methoxymethyl)-2-methylazetidine.

    Reduction: Reduced forms of the compound, such as 2-methylazetidine.

    Substitution: Substituted azetidines with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

2-(Methoxymethyl)-2-methylazetidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylazetidine: A simpler analog without the methoxymethyl group.

    2-(Hydroxymethyl)-2-methylazetidine: Similar structure with a hydroxymethyl group instead of methoxymethyl.

    2-(Ethoxymethyl)-2-methylazetidine: Contains an ethoxymethyl group instead of methoxymethyl.

Uniqueness

2-(Methoxymethyl)-2-methylazetidine;hydrochloride is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This group can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2-(methoxymethyl)-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8-2)3-4-7-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLIUPKJVCIGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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